8-溴-2H-1-苯并吡喃-2-酮

描述

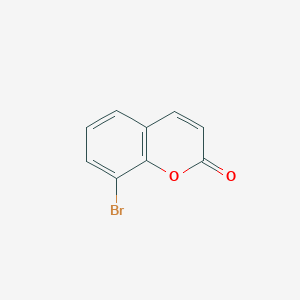

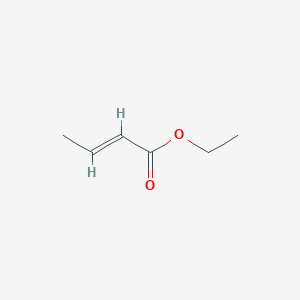

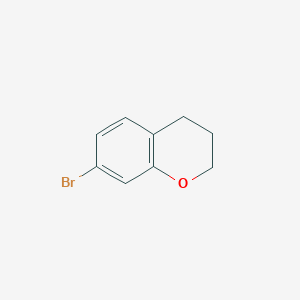

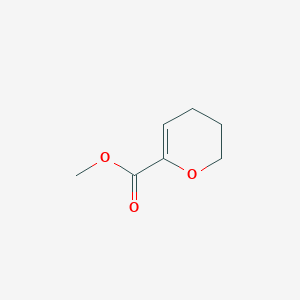

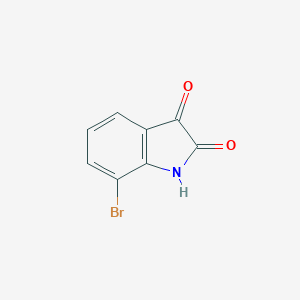

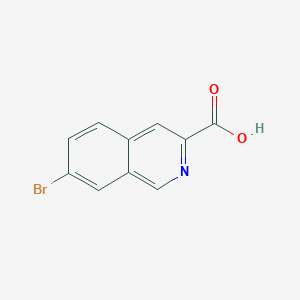

8-Bromo-2H-1-benzopyran-2-one is a brominated derivative of the benzopyran class, which includes compounds known as coumarins. These compounds are of significant interest due to their diverse biological activities and their potential applications in pharmacology and photochemistry .

Synthesis Analysis

The synthesis of 8-Bromo-2H-1-benzopyran-2-one and related compounds can be achieved through various methods. A highly regioselective one-pot synthesis of 2,3-disubstituted-2H-1-benzopyrans has been developed using Brønsted acid catalyzed [4+2] cycloaddition reactions with arylalkynes via ortho-quinone methides . Additionally, bromination studies of 7-Hydroxy-4-methyl benzopyran-2-one have been conducted using classical methods and microwave irradiation, indicating that different brominating agents and solvents can influence the regioselectivity and efficiency of the bromination process .

Molecular Structure Analysis

The molecular structure of benzopyran derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one has been determined, showing that the benzopyran ring system is essentially planar . The positions of the halogen atoms relative to the ring system have been precisely determined, providing insights into the molecular conformation of such compounds.

Chemical Reactions Analysis

Benzopyran derivatives can participate in a variety of chemical reactions. For example, 1-Benzopyran-4(4H)-ones have been used as novel activated alkenes in the Baylis-Hillman reaction, leading to the synthesis of indolizine-fused-chromones . This demonstrates the reactivity of the benzopyran ring system and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzopyran derivatives can be influenced by their substituents. The synthesis and transformations of dihydroxy-2H-1-benzopyran-2-ones, including their bromo and acyl derivatives, have been explored, and their potential pharmacokinetic properties have been estimated using computer simulation . The solid-state structures of antipyrine-like derivatives have been analyzed through Hirshfeld surface analysis and DFT calculations, revealing the importance of hydrogen bonding and π-interactions in the stabilization of molecular assemblies .

Case Studies

Several case studies highlight the importance of 8-Bromo-2H-1-benzopyran-2-one and related compounds. For instance, the synthesis of metal complexes with 7-hydroxy-4-methyl-8-(arylazo)-2H-1-benzopyran-2-one derivatives has been characterized, revealing their potential as ligands for transition metal ions . These complexes have been studied using various spectroscopic methods and DFT calculations, providing insights into their geometric structures and electronic properties.

科学研究应用

药理学

8-溴-2H-1-苯并吡喃-2-酮: 是一种香豆素衍生物,该类化合物以其广泛的药理活性而闻名。 香豆素因其在天然产物中的存在和合成可及性而被探索用于药物设计 .

抗凝血特性

包括8-溴-2H-1-苯并吡喃-2-酮在内的香豆素因其抗凝血特性而被研究。 这一应用在血液稀释药物的开发中具有重要意义 .

抗癌研究

研究表明,香豆素衍生物在抗癌研究中可能有效。 香豆素的结构基序有利于开发新型抗癌药物 .

有机合成

在有机化学中,8-溴-2H-1-苯并吡喃-2-酮作为合成各种杂环化合物的通用构建单元 .

吡喃衍生物的合成

该化合物用于吡喃衍生物的合成,吡喃衍生物在生物活性分子的合成中很重要 .

绿色化学应用

它也被用于绿色化学方法中,用于合成香豆素杂环,最大限度地减少化学过程对环境的影响 .

材料科学

8-溴-2H-1-苯并吡喃-2-酮在材料科学中的应用正在兴起,它在开发具有特定特性的新材料方面具有潜力 .

光伏材料

对香豆素衍生物作为光伏材料的研究是一个令人感兴趣的领域,因为这些化合物可用于太阳能电池和其他能源相关应用。

分析化学

8-溴-2H-1-苯并吡喃-2-酮: 在分析化学中用于开发分析方法,并作为校准标准

安全和危害

Safety measures for handling “8-Bromo-2H-1-benzopyran-2-one” include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is advised .

作用机制

Mode of Action

It’s known that the compound is synthesized using a biocatalytic domino reaction, specifically a knoevenagel/intramolecular transesterification reaction

Biochemical Pathways

Given its synthesis involves a knoevenagel/intramolecular transesterification reaction , it’s possible that the compound may affect pathways involving similar reactions.

Pharmacokinetics

The compound’s molecular weight is 225.04 , which may influence its bioavailability

Result of Action

It’s known that benzopyran derivatives can have a wide variety of pharmacological activities , suggesting that 8-Bromo-2H-1-benzopyran-2-one may also have diverse effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Bromo-2H-1-benzopyran-2-one. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Dust formation should also be avoided, and personal protective equipment should be used when handling the compound . These precautions suggest that the compound’s action may be influenced by environmental conditions such as ventilation and exposure to dust.

属性

IUPAC Name |

8-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVMXYHSBRLPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457275 | |

| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33491-30-4 | |

| Record name | 8-Bromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33491-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)